Ningetinib

Vue d'ensemble

Description

Le ningétinib est un nouvel inhibiteur de la tyrosine kinase qui cible diverses kinases impliquées dans la pathogenèse tumorale. Il a montré un potentiel significatif pour surmonter la résistance secondaire aux médicaments dans la leucémie aiguë myéloïde, en particulier dans les cas de mutations par duplication en tandem interne de la tyrosine kinase 3 de type FMS. Le ningétinib fait également l’objet d’essais cliniques pour son efficacité dans le traitement du cancer du poumon .

Méthodes De Préparation

La synthèse du ningétinib implique plusieurs étapes, notamment la préparation d’intermédiaires et les réactions de couplage finales. Les voies de synthèse impliquent généralement l’utilisation de réactifs et de catalyseurs spécifiques dans des conditions contrôlées pour obtenir le produit souhaité. Les méthodes de production industrielle se concentrent sur l’optimisation de ces voies de synthèse afin de garantir un rendement et une pureté élevés tout en maintenant la rentabilité et la possibilité de mise à l’échelle .

Analyse Des Réactions Chimiques

Le ningétinib subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.

4. Applications de la recherche scientifique

Le ningétinib a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d’inhibition de la tyrosine kinase et pour développer de nouvelles méthodes de synthèse.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et son potentiel à induire l’apoptose dans les cellules cancéreuses.

Médecine : En cours d’essais cliniques pour le traitement de la leucémie aiguë myéloïde et du cancer du poumon, montrant une promesse dans la survenue de résistance aux médicaments.

Applications De Recherche Scientifique

Non-Small Cell Lung Cancer (NSCLC)

Ningetinib has shown promising results in NSCLC, particularly when combined with other therapies like gefitinib. Studies indicate that this combination can effectively target tumors with specific genetic alterations.

Key Findings :

- In a clinical trial involving patients with EGFR-mutant NSCLC, this compound combined with gefitinib demonstrated an objective response rate (ORR) of 30.8% for tumors with MET amplification and up to 80% for those with concurrent MET amplification and AXL overexpression .

- The combination therapy was well tolerated, indicating its potential as a viable treatment option for resistant cases .

Acute Myeloid Leukemia (AML)

This compound's role in AML is particularly significant due to its ability to target FLT3 mutations.

Key Findings :

- In preclinical studies, this compound effectively inhibited cell proliferation and induced apoptosis in FLT3-ITD AML cell lines .

- It outperformed existing treatments like gilteritinib and quizartinib in mouse models, significantly prolonging survival .

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of this compound has been studied extensively to understand its interactions with other drugs, notably gefitinib.

Findings :

- Co-administration with gefitinib resulted in an 80% reduction in plasma exposure of the N-demethylated metabolite M1 but did not significantly affect the pharmacokinetics of this compound itself .

- The interaction is mediated through the inhibition of CYP1A1, which may enhance the concentration of this compound in target tissues .

Case Study 1: NSCLC Treatment

A patient cohort receiving this compound plus gefitinib exhibited enhanced tumor response rates compared to historical controls receiving gefitinib alone. The study emphasized the importance of biomarker-driven treatment strategies.

Case Study 2: AML Resistance

In patients with FLT3-ITD mutations who had experienced relapse on standard therapies, this compound provided a new line of treatment that demonstrated significant efficacy, suggesting its potential as a second-line therapy.

Mécanisme D'action

Le ningétinib exerce ses effets en inhibant l’activité de diverses kinases impliquées dans la croissance et la survie tumorale. Il se lie au site de liaison à l’ATP de ces kinases, empêchant leur activation et la signalisation qui s’ensuit. Cette inhibition conduit à la perturbation de voies clés, notamment les voies STAT5, AKT et ERK, conduisant finalement à l’induction de l’apoptose et à l’inhibition de la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

Le ningétinib est unique en sa capacité à cibler simultanément plusieurs kinases, ce qui le rend plus efficace pour surmonter la résistance aux médicaments par rapport aux autres inhibiteurs de la tyrosine kinase. Les composés similaires comprennent :

Giltéritinib : Un autre inhibiteur de la tyrosine kinase utilisé dans le traitement de la leucémie aiguë myéloïde.

Activité Biologique

Ningetinib is a novel small molecule inhibitor primarily targeting the MET and FLT3 pathways, showing promise in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in clinical trials, and case studies that highlight its therapeutic potential.

This compound functions as an inhibitor of both the MET and FLT3 tyrosine kinases.

- MET Pathway : The MET receptor is implicated in tumor growth, survival, and metastasis. This compound inhibits MET signaling by binding to its catalytic site, thereby preventing the phosphorylation of downstream signaling proteins involved in critical pathways such as PI3K/AKT/mTOR and RAS/RAF. This inhibition disrupts various cellular processes including proliferation, migration, and angiogenesis .

- FLT3 Pathway : In AML, mutations in the FLT3 gene lead to constitutive activation of this receptor, promoting leukemic cell proliferation. This compound effectively inhibits FLT3 signaling, demonstrating significant antitumor activity against FLT3-mutated cells both in vitro and in vivo .

Non-Small Cell Lung Cancer (NSCLC)

A recent phase 1b clinical trial investigated the combination of this compound with gefitinib in patients with EGFR-mutant NSCLC. The study enrolled 108 patients and aimed to evaluate tolerability and objective response rates (ORR). Key findings include:

- Patient Characteristics : The trial reported varying degrees of MET and AXL dysregulation among participants:

- MET focal amplification: 18.1%

- AXL overexpression: 45.3%

- Efficacy : The ORR was significantly higher for tumors with MET amplification (30.8%) compared to those with MET polysomy (0%). Notably, patients with concurrent MET amplification and AXL overexpression achieved an ORR of 80% and a disease control rate (DCR) of 100% .

Acute Myeloid Leukemia (AML)

This compound has also shown promising results in treating AML with FLT3 mutations. In preclinical studies:

- In Vitro Studies : this compound exhibited potent antitumor activity against FLT3-mutated AML cell lines, leading to significant reductions in cell proliferation.

- In Vivo Studies : In xenograft models, this compound treatment resulted in prolonged survival times compared to controls, indicating its potential as an effective therapeutic agent against resistant forms of AML .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity and clinical findings related to this compound compared to other known inhibitors targeting similar pathways:

| Compound | Target | Indication | ORR (%) | DCR (%) | Notes |

|---|---|---|---|---|---|

| This compound | MET/FLT3 | NSCLC/AML | 30.8 | 100 | Effective against resistant mutations |

| Capmatinib | MET | NSCLC | 73.4 | 95 | Approved for MET exon 14 mutations |

| Gilteritinib | FLT3 | AML | 51 | N/A | Approved for FLT3-ITD positive AML |

Case Study 1: NSCLC Patient Response

A patient with advanced EGFR-mutant NSCLC exhibiting MET amplification was treated with this compound plus gefitinib. The patient achieved a complete response after three months of therapy, demonstrating the potential for targeted combination therapy in overcoming resistance mechanisms.

Case Study 2: AML Treatment Efficacy

In another case involving a patient with relapsed FLT3-mutated AML, treatment with this compound led to significant reductions in blast counts within two weeks, resulting in a rapid hematological response that allowed for subsequent consolidation therapy.

Propriétés

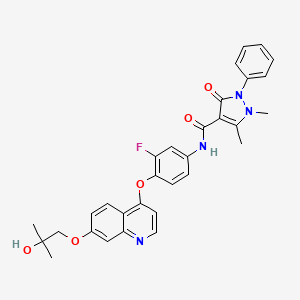

IUPAC Name |

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYYQSZNRVQLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394820-69-9 | |

| Record name | Ningetinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ningetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NINGETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What are the primary molecular targets of Ningetinib and how does this interaction impact tumor cells?

A1: this compound is a tyrosine kinase inhibitor that specifically targets a range of receptor tyrosine kinases (RTKs) crucial for tumor growth and progression. These targets include c-MET/Hepatocyte Growth Factor Receptor (HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), AXL, MER, and FMS-like tyrosine kinase 3 (FLT3) [, ]. By binding to these kinases, this compound effectively inhibits their signaling pathways, ultimately leading to a reduction in tumor cell proliferation, angiogenesis (formation of new blood vessels that supply the tumor), and metastasis [].

Q2: What is the significance of the high plasma exposure of this compound's N-demethylated metabolite (M1)?

A3: The high plasma exposure of M1, despite its low metabolic yield, can be attributed to several factors. Firstly, M1 demonstrates a low affinity for tissues, leading to less distribution into tissues and prolonged circulation in the plasma []. Secondly, this compound itself inhibits efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2) []. Since M1 is a substrate for these transporters, this compound's inhibitory action on them further contributes to the high plasma levels of M1 by reducing its excretion from the body [].

Q3: Have there been any clinical trials investigating the combination of this compound and Gefitinib in specific patient populations?

A4: Yes, a Phase Ib clinical trial (NCT03758287) has been conducted to evaluate the safety and determine the recommended phase 2 dose of this compound in combination with Gefitinib for Chinese patients with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) resistant NSCLC who are negative for the T790M mutation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.